molecular formula C20H21F3N2O B1327195 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone CAS No. 898789-01-0

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

Cat. No.: B1327195
CAS No.: 898789-01-0
M. Wt: 362.4 g/mol
InChI Key: YIQYUBFDTXCRMG-UHFFFAOYSA-N
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Description

3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a chemical compound known for its unique structure and properties It is a derivative of benzophenone, featuring a trifluoromethyl group and a methylpiperazinomethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone typically involves the reaction of 4-methylpiperazine with 2-trifluoromethylbenzophenone under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as methanol, and a catalyst to facilitate the process. The reaction mixture is stirred under hydrogen atmosphere and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, to obtain the desired product with high purity. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzophenone derivatives .

Mechanism of Action

The mechanism of action of 3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the piperazinomethyl moiety contributes to its potential biological activity .

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-4-6-16(13-15)19(26)17-7-2-3-8-18(17)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIQYUBFDTXCRMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643438
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-01-0
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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